Remimazolam tosylate
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Overview
Description
Remimazolam tosylate is an ultra-short-acting benzodiazepine sedative agentThis compound is known for its rapid onset and offset of action, making it suitable for short procedures and situations where quick recovery is desired .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of remimazolam tosylate involves the introduction of an ester linkage into the benzodiazepine structure. This modification allows the compound to be rapidly hydrolyzed by esterases, leading to its short duration of action. The synthetic route typically involves the following steps:
Formation of the benzodiazepine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ester linkage: This step involves the esterification of the benzodiazepine core with suitable reagents to introduce the ester moiety.
Tosylation: The final step involves the tosylation of the esterified benzodiazepine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Remimazolam tosylate undergoes several types of chemical reactions, including:
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of esterases or under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
Remimazolam tosylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and benzodiazepine chemistry.
Biology: Investigated for its effects on gamma-aminobutyric acid A receptors and its potential neuroprotective properties.
Medicine: Extensively studied for its use in procedural sedation, general anesthesia, and intensive care unit sedation. .
Industry: Utilized in the development of new sedative agents and in the optimization of anesthesia protocols.
Mechanism of Action
Remimazolam tosylate exerts its effects by modulating the gamma-aminobutyric acid A receptors. It enhances the effects of gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system. This modulation leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedation and amnesia . The rapid hydrolysis of this compound to its inactive metabolite CNS7054 ensures a short duration of action .
Comparison with Similar Compounds
Similar Compounds
Midazolam: Another benzodiazepine used for sedation and anesthesia.
Propofol: A non-benzodiazepine sedative used for induction and maintenance of anesthesia.
Etomidate: Another non-benzodiazepine anesthetic agent.
Uniqueness of Remimazolam Tosylate
This compound is unique due to its ultra-short duration of action, rapid onset, and hemodynamic stability. These properties make it particularly suitable for short procedures and for use in patients with compromised cardiovascular function .
Properties
CAS No. |
1425904-79-5 |
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Molecular Formula |
C28H27BrN4O5S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate |
InChI |
InChI=1S/C21H19BrN4O2.C7H8O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,8,10-12,17H,7,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 |
InChI Key |
UNLWPYSYFQLJSV-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
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